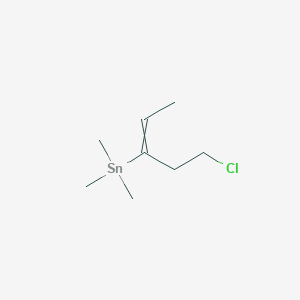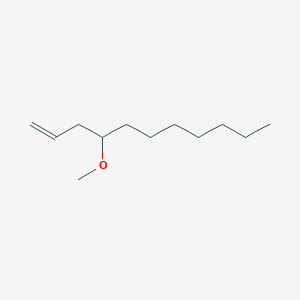![molecular formula C16H25NO3Se B14340585 2-[(2-Nitrophenyl)selanyl]decan-1-OL CAS No. 94650-37-0](/img/structure/B14340585.png)
2-[(2-Nitrophenyl)selanyl]decan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Nitrophenyl)selanyl]decan-1-OL is an organic compound that features a selenium atom bonded to a nitrophenyl group and a decanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)selanyl]decan-1-OL typically involves the reaction of 2-nitrophenylselenocyanate with decanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography, to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Nitrophenyl)selanyl]decan-1-OL undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed as reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Nitrophenyl)selanyl]decan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Nitrophenyl)selanyl]decan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenylselenocyanate: Similar in structure but contains a cyano group instead of a decanol chain.
2-Nitrophenylselenoformate: Contains a formate group instead of a decanol chain.
2-Nitrophenylselenoacetate: Contains an acetate group instead of a decanol chain.
Uniqueness
2-[(2-Nitrophenyl)selanyl]decan-1-OL is unique due to the presence of both a nitrophenyl group and a decanol chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94650-37-0 |
|---|---|
Fórmula molecular |
C16H25NO3Se |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)selanyldecan-1-ol |
InChI |
InChI=1S/C16H25NO3Se/c1-2-3-4-5-6-7-10-14(13-18)21-16-12-9-8-11-15(16)17(19)20/h8-9,11-12,14,18H,2-7,10,13H2,1H3 |
Clave InChI |
YUUQLQGJAFDBBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CO)[Se]C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)







![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)

![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)


